molecular formula C21H21N3O5S B2590488 N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-29-9

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2590488
CAS No.: 923373-29-9
M. Wt: 427.48
InChI Key: IJBSPIVZIPECJH-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group, a tosylpiperidine moiety, and a carboxamide functional group

Biochemical Analysis

Biochemical Properties

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as tumor necrosis factor-alpha (TNF-α), which is a key regulator of the inflammatory cascade . The interaction between this compound and TNF-α involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways. Additionally, this compound has been found to interact with other biomolecules, including various cytokines and receptors, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TNF-α, this compound can reduce inflammation and modulate immune responses . Furthermore, this compound affects the expression of genes involved in inflammatory and immune responses, leading to altered cellular functions. The impact on cellular metabolism includes changes in energy production and utilization, as well as the modulation of metabolic pathways involved in inflammation and immune regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of TNF-α, preventing its interaction with its receptors and subsequent signaling pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate inflammation and immune responses. The compound’s inhibition of TNF-α affects metabolic flux and the levels of metabolites involved in inflammatory processes . Additionally, this compound may influence the activity of other enzymes and metabolic pathways, further modulating cellular responses and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells is influenced by its interactions with intracellular proteins and organelles, affecting its efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within the cell influences its interactions with biomolecules and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with tosylpiperidine under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxylic acid, while reduction may produce N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-amine .

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide is unique due to the presence of both the dioxoisoindolinyl and tosylpiperidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-5-7-15(8-6-13)30(28,29)24-11-9-14(10-12-24)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,14H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBSPIVZIPECJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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